Methyl 3-chloro-4-(trifluoromethyl)benzoate

Description

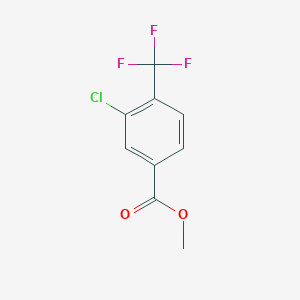

Methyl 3-chloro-4-(trifluoromethyl)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing nature of its substituents, which enhance stability and influence reactivity in synthetic pathways. It serves as a key intermediate in the synthesis of pharmaceuticals and pesticides, leveraging its structural features to modulate biological activity and physicochemical properties .

Properties

Molecular Formula |

C9H6ClF3O2 |

|---|---|

Molecular Weight |

238.59 g/mol |

IUPAC Name |

methyl 3-chloro-4-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8(14)5-2-3-6(7(10)4-5)9(11,12)13/h2-4H,1H3 |

InChI Key |

KDHUGMJJHKITFV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of 3-chloro-4-(trifluoromethyl)benzyl alcohol.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-chloro-4-(trifluoromethyl)benzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a desirable feature in drug design.

Case Studies

- Anticancer Agents : Research has shown that derivatives of this compound exhibit significant anticancer activity. For instance, studies indicate that compounds synthesized from this base can induce apoptosis in cancer cells by modulating key signaling pathways, including the Bcl-2 family proteins and caspases .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial efficacy against resistant bacterial strains. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL .

Biological Research

This compound is utilized in biological research to explore its interactions with various biomolecules. Its unique structure allows it to act as a reactive intermediate, influencing cellular processes.

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antimicrobial | Disc diffusion | Inhibited growth of E. coli and S. aureus at concentrations > 50 µg/mL. |

| Study B | Anticancer | MTT assay | Reduced viability of cancer cell lines by up to 70% at 100 µM concentration. |

| Study C | Enzyme inhibition | Enzyme kinetics | IC50 values for enzyme inhibition were determined to be in the low micromolar range. |

Synthetic Chemistry

In synthetic chemistry, this compound is employed as a building block for constructing more complex molecules. Its reactivity allows for various transformations, making it a versatile compound in organic synthesis.

Synthetic Pathways

- Esterification Reactions : The synthesis typically involves the esterification of corresponding benzoic acid derivatives, which can be achieved through various methods including acid-catalyzed reactions or coupling with alcohols .

- Functionalization : The trifluoromethyl group can be further modified to introduce other functional groups, expanding the utility of the compound in creating novel chemical entities.

Environmental Applications

Emerging studies suggest potential applications in environmental chemistry, particularly in developing compounds that can degrade pollutants or act as biocides in agricultural settings.

Research Insights

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate ()

- Structure : Contains a 3-chloropropoxy group at the 4-position and -CF₃ at the 3-position.

- Key Differences : The 4-position substituent is an ether-linked chloropropoxy chain instead of a direct -CF₃ group.

- The synthesis yield (94%) highlights efficient nucleophilic substitution under mild conditions .

3-Chloro-4-(trifluoromethoxy)benzaldehyde ()

- Structure : Features a trifluoromethoxy (-OCF₃) group at the 4-position and an aldehyde (-CHO) functional group.

- Key Differences : Replacement of -CF₃ with -OCF₃ and substitution of the ester with an aldehyde.

- The aldehyde group increases reactivity toward nucleophilic addition, making it suitable for different synthetic applications .

Methyl 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoate ()

- Structure : Chloro at 2-position and a 3-(trifluoromethyl)phenyl group at the 4-position.

- Key Differences : Substituent positions and the addition of a phenyl ring.

- Molecular weight (314.69 g/mol) is higher than the target compound (C₉H₆ClF₃O₂; 244.59 g/mol), affecting solubility and diffusion properties .

Ethyl 4-((3-chloro-4-(trifluoromethyl)phenoxy)methyl)benzoate ()

- Structure: Ethyl ester with a phenoxymethyl linker connecting the benzoate to a 3-chloro-4-CF₃ phenyl group.

- Key Differences: Ethyl ester (vs. methyl) and a flexible phenoxymethyl bridge.

- The linker may reduce crystallinity, impacting formulation stability .

Methyl 4-amino-3-(trifluoromethyl)benzoate ()

- Structure: Amino (-NH₂) at 4-position and -CF₃ at 3-position.

- Key Differences: Replacement of chloro with amino, a strong electron-donating group.

- Impact: The amino group increases electron density on the ring, favoring electrophilic substitution reactions. This contrasts sharply with the electron-deficient ring of the target compound, which is more prone to nucleophilic attack .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| Methyl 3-chloro-4-(trifluoromethyl)benzoate | C₉H₆ClF₃O₂ | 244.59 | -Cl (3), -CF₃ (4) | High electrophilicity, stable to hydrolysis |

| Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate | C₁₂H₁₂ClF₃O₃ | 296.67 | -O-(CH₂)₃Cl (4), -CF₃ (3) | Moderate reactivity, ether cleavage possible |

| Methyl 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoate | C₁₅H₁₀ClF₃O₂ | 314.69 | -Cl (2), -Ph-CF₃ (4) | Steric hindrance, slow nucleophilic substitution |

| Ethyl 4-((3-chloro-4-CF₃-phenoxy)methyl)benzoate | C₁₇H₁₄ClF₃O₃ | 370.74 | -OCH₂- linker, -CF₃ (4) | High lipophilicity, prone to oxidative degradation |

Biological Activity

Methyl 3-chloro-4-(trifluoromethyl)benzoate is an organic compound notable for its diverse biological activities, primarily influenced by its unique molecular structure. This article delves into its biological activity, mechanisms of action, and potential applications in pharmaceutical development.

Chemical Structure and Properties

This compound features a benzoate structure with a methyl ester attached to a benzene ring. The presence of both chlorine and trifluoromethyl groups significantly affects its chemical reactivity and biological interactions. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes and interaction with intracellular targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which may lead to therapeutic applications in treating diseases such as cancer and inflammation. Its lipophilic nature allows it to effectively interact with hydrophobic regions of proteins, influencing enzyme activity and binding affinity.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : The structural characteristics of this compound suggest it could play a role in anticancer drug development. Its ability to penetrate cell membranes and interact with intracellular targets positions it as a promising lead compound .

The mechanism of action for this compound involves:

- Interaction with Proteins : The trifluoromethyl group enhances the compound's ability to form hydrogen bonds or electrostatic interactions with amino acid residues in proteins. This interaction can modulate protein function, leading to altered biological pathways .

- Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows the compound to easily penetrate cell membranes, facilitating access to intracellular targets that are crucial for its biological effects .

Case Studies

- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited specific enzymes involved in inflammatory pathways. The binding affinity was significantly higher compared to non-fluorinated analogs, indicating a structure-activity relationship that favors fluorinated compounds.

- Antimicrobial Testing : In vitro tests showed that this compound exhibited activity against several strains of bacteria and fungi, suggesting potential use as an antimicrobial agent. However, further studies are needed to establish its efficacy and safety profiles in clinical settings.

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-chloro-3-(trifluoromethyl)benzoate | Chlorine at para position | Different positioning affects reactivity |

| Methyl 3-bromo-4-(trifluoromethyl)benzoate | Bromine instead of chlorine | Potentially different biological activity |

| Methyl 3-chloro-5-(trifluoromethyl)benzoate | Chlorine at meta position | Variation in substitution position influences properties |

| Methyl 4-fluoro-3-(trifluoromethyl)benzoate | Fluoro instead of chloro | May exhibit different reactivity profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.